4-Bromo-3,3'-difluorobiphenyl safety data sheet (SDS)
4-Bromo-3,3'-difluorobiphenyl safety data sheet (SDS)
This guide serves as a comprehensive technical dossier for 4-Bromo-3,3'-difluorobiphenyl , a specialized halogenated biaryl intermediate used in medicinal chemistry (e.g., as a scaffold for liquid crystals or bioisosteres in drug design).
Note on Chemical Status: As a specialized research intermediate, this specific isomer does not have a single commodity CAS number widely listed in public EHS databases. The safety and physicochemical data below are derived from Structure-Activity Relationships (SAR) of close structural analogues (e.g., 4-Bromo-2,6-difluorobiphenyl and 4'-Bromo-3-fluorobiphenyl) and standard protocols for polyhalogenated aromatics.
Part 1: Chemical Identity & Physicochemical Profile
Substance Identification
| Property | Specification |
| Chemical Name | 4-Bromo-3,3'-difluorobiphenyl |
| Systematic Name | 4-Bromo-3-fluoro-1-(3-fluorophenyl)benzene |
| Molecular Formula | |
| Molecular Weight | 269.09 g/mol |
| Structural Class | Polyhalogenated Biaryl |
| Physical State | White to off-white crystalline solid (Predicted) |
| Melting Point | 45–55 °C (Estimated based on analogues) |
| Solubility | Insoluble in water; soluble in DCM, THF, Ethyl Acetate |
Structural Analysis
The molecule features a biphenyl core with a reactive bromine handle at the 4-position (para) and two fluorine atoms at the 3 and 3' positions (meta). The fluorine atoms increase lipophilicity and metabolic stability, while the bromine allows for further functionalization via cross-coupling (e.g., Buchwald-Hartwig or Suzuki).
Part 2: Safety & Hazard Assessment (GHS)
Signal Word: WARNING
Based on the toxicological profile of fluorinated bromobiphenyls (e.g., CAS 398-21-0), the following hazards are assigned under the Globally Harmonized System (GHS).
Hazard Statements
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation | Lipophilic absorption into the stratum corneum, causing dermatitis. |
| H319 | Causes serious eye irritation | Mechanical and chemical irritation of mucous membranes. |
| H335 | May cause respiratory irritation | Inhalation of dust/fines irritates the upper respiratory tract. |
| H411 | Toxic to aquatic life with long-lasting effects | Halogenated aromatics bioaccumulate in aquatic organisms (LogP ~4.5). |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves (Nitrile >0.11mm) / eye protection (Safety Goggles).
-
P273: Avoid release to the environment (Collect all aqueous waste).
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Safety Decision Matrix
The following decision tree outlines the handling logic for this compound in a research setting.
Figure 1: Operational safety workflow for handling halogenated biphenyls.
Part 3: Synthesis & Manufacturing Strategy
The most reliable route to 4-Bromo-3,3'-difluorobiphenyl employs a chemoselective Suzuki-Miyaura coupling. Direct bromination of 3,3'-difluorobiphenyl lacks regioselectivity. Therefore, coupling two pre-functionalized rings is required.
Retrosynthetic Analysis
-
Bond Formed: C1–C1' (Aryl-Aryl bond).
-
Key Challenge: Preserving the bromine atom at C4 while forming the biphenyl bond.
-
Solution: Exploit the reactivity difference between Aryl-Iodide and Aryl-Bromide . Palladium undergoes oxidative addition to C–I bonds significantly faster than C–Br bonds.
Experimental Protocol
Reaction: 1-Bromo-4-iodo-2-fluorobenzene + 3-Fluorophenylboronic acid
-
Reagents:
-
Electrophile: 1-Bromo-4-iodo-2-fluorobenzene (1.0 equiv).
-
Nucleophile: 3-Fluorophenylboronic acid (1.1 equiv).
-
Catalyst:
(3 mol%) — Chosen for high activity and stability. -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Step 1 (Inerting): Charge a Schlenk flask with the electrophile, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Step 2 (Solvation): Add degassed 1,4-Dioxane and aqueous base via syringe.
-
Step 3 (Reaction): Heat to 60–70 °C. Critical: Do not overheat (>90 °C) to prevent oxidative addition into the C–Br bond (scrambling).
-
Step 4 (Workup): Dilute with Ethyl Acetate, wash with brine, dry over
. -
Step 5 (Purification): Flash column chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
Figure 2: Chemoselective Suzuki coupling pathway exploiting I > Br reactivity rates.
Part 4: Handling, Storage, & Stability
Storage Conditions
-
Temperature: Ambient (15–25 °C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required, though fluorinated biphenyls are generally air-stable.
-
Container: Amber glass vials to prevent potential photolytic debromination over extended periods.
Stability Profile
-
Hydrolysis: Stable.
-
Oxidation: Stable to air.
-
Reactivity: The C–Br bond is the primary reactive site. Avoid contact with active metals (Mg, Li) or Pd(0) catalysts unless a reaction is intended.
Part 5: Emergency Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[1] Seek medical attention. |
| Skin Contact | Wash with soap and water. If irritation persists (redness/blistering), consult a dermatologist. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a "Halogenated Organic Waste" container. |
| Fire | Use |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 398-21-0 (Analogue: 4-Bromo-4'-fluorobiphenyl). Retrieved from [3]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-2-fluorobiphenyl (Analogue). Retrieved from
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][5] Angewandte Chemie International Edition, 41(22), 4176–4211. (Reference for chemoselectivity of I vs Br).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Bromo-3,5-difluoroanisole | C7H5BrF2O | CID 2724984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. youtube.com [youtube.com]
